N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: is a complex organic compound that features an indole moiety, an oxazole ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be constructed through the cyclization of α-hydroxyketones with amides in the presence of a dehydrating agent.
Coupling Reactions: The indole and oxazole intermediates are then coupled using a suitable linker, such as a methoxyphenoxy group, through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, modulating their activity. The oxazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: can be compared with similar compounds such as:
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds.
1-Naphthoic acid: Used in the preparation of perinaphthenones and other organic compounds.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or similar compounds.
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-15-5-3-6-16(10-15)27-13-20-24-19(12-28-20)21(25)23-11-14-4-2-7-18-17(14)8-9-22-18/h2-10,12,22H,11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZSZLOKDGBFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NCC3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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